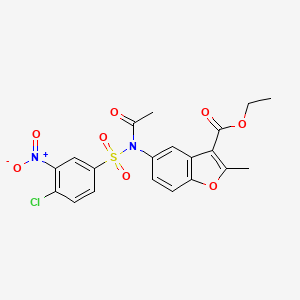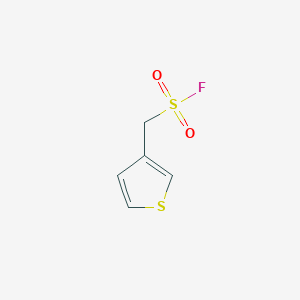
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C27H24BrNO3 and its molecular weight is 490.397. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds structurally related to (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one have demonstrated notable antimicrobial properties. Research on similar compounds reveals their potential against a range of microbial organisms. For instance, 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones have shown efficacy against both bacterial (such as Escherichia coli, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus) and fungal organisms (like Aspergillus flavus, Aspergillus fumigatus, and Candida utilius), indicating broad-spectrum antimicrobial activity (Sarveswari & Vijayakumar, 2016). Furthermore, the synthesized compounds N-((6-bromo-2-methoxyquinolin-3- yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide have shown anti-Mycobacterium phlei 1180 activity, providing a potential avenue for tuberculosis treatment (Bai et al., 2012).
Structural Analysis and Chemical Behavior
Compounds with a similar structure have been the subject of detailed structural and chemical analysis, offering insights into their molecular conformation, crystal packing, and electronic properties. For instance, studies involving X-ray diffraction and density functional theory (DFT) have been used to explore the geometric bond lengths, bond angles, and overall molecular structure of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Sarveswari et al., 2012). This kind of research is crucial in tailoring the chemical properties of these compounds for specific applications in medicinal chemistry and materials science.
Crystallography and Computational Studies
The meticulous study of crystal structures and computational modeling offers valuable information about the stability, reactivity, and potential applications of these compounds. Investigations involving crystallography and computational studies have provided insights into the molecular interactions, packing, and electronic transitions of similar compounds, which are vital for understanding their behavior in different environments and for various applications (Rizvi et al., 2008).
Eigenschaften
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrNO3/c1-17-26(24(30)13-9-19-15-21(31-2)11-14-25(19)32-3)27(18-7-5-4-6-8-18)22-16-20(28)10-12-23(22)29-17/h4-10,12-16,21H,11H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLAFFMFLVRSAK-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC(CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC(CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

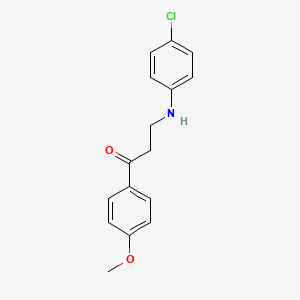
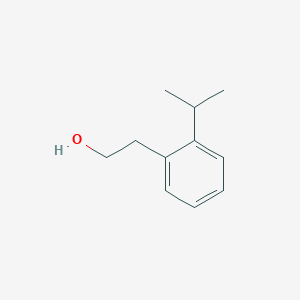

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)
![5-Phenyl-2-quinazolin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2813668.png)
![5-[1-(3-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2813670.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2813673.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2813675.png)
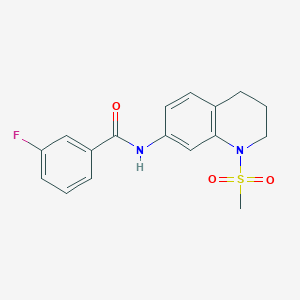
![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2813677.png)
![N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2813678.png)
